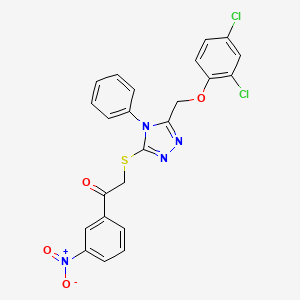

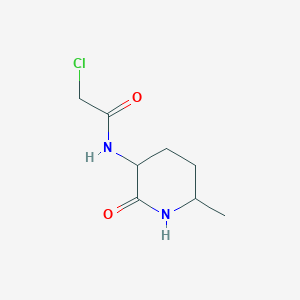

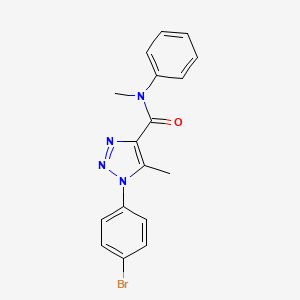

![molecular formula C22H21N3O2S B2987078 2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-77-7](/img/structure/B2987078.png)

2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .Molecular Structure Analysis

The molecular structure analysis of this compound would require more specific data such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy results, as well as X-ray single-crystal analysis . Unfortunately, these specific details are not available in the current search results.Wissenschaftliche Forschungsanwendungen

Photoreactions and Photooxidation Studies

Research has explored the photooxidation reactions of benzothiazole derivatives, indicating a potential application in understanding the photostability and photochemical properties of similar compounds. For instance, the study of the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen sheds light on the photostability of thiazole derivatives, which could be relevant for designing light-sensitive drugs or materials (Mahran, Sidky, & Wamhoff, 1983).

Antibacterial Agents

Some benzothiazole derivatives have been synthesized and evaluated for their antibacterial properties, suggesting potential applications in developing new antibiotics. For example, novel analogs of pyrazol-5-ones substituted with benzothiazole have shown promising antibacterial activity, indicating the potential of similar structures in antibacterial drug development (Palkar et al., 2017).

Cancer Research and EGFR Inhibition

Benzothiazole derivatives have also been investigated for their cytotoxic effects against cancer cell lines and potential as epidermal growth factor receptor (EGFR) inhibitors. This suggests that compounds with a similar molecular backbone might have applications in cancer research and therapy (Zhang et al., 2017).

Synthesis and Chemical Properties

Studies on the synthesis of compounds with thiazole and benzothiazole units offer insights into the chemical properties and reactivity of such molecules. This knowledge can be applied in the design and development of new compounds with tailored properties for specific applications. For example, research on the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate highlights methodologies that could be relevant for synthesizing compounds with complex functionalities (Li-jua, 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit ck1δ, a protein kinase involved in various cellular processes .

Mode of Action

Related compounds have been shown to inhibit ck1δ, suggesting that this compound may interact with its target in a similar manner .

Biochemical Pathways

Inhibition of ck1δ can affect various cellular processes, including cell division, dna repair, and circadian rhythms .

Result of Action

Related compounds have been shown to inhibit the proliferation of tumor cell lines .

Eigenschaften

IUPAC Name |

2-benzamido-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-20(16-9-5-2-6-10-16)25-22-24-19-17(11-12-18(19)28-22)21(27)23-14-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYCDSNTYJRQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

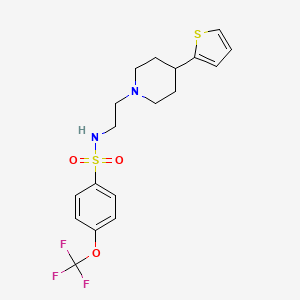

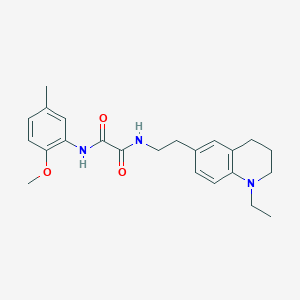

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2986997.png)

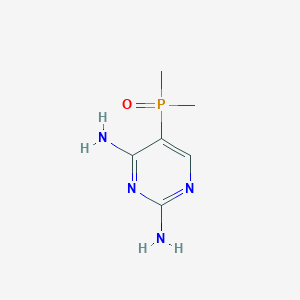

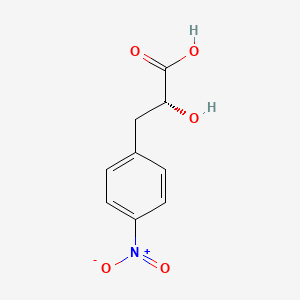

![3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2986998.png)

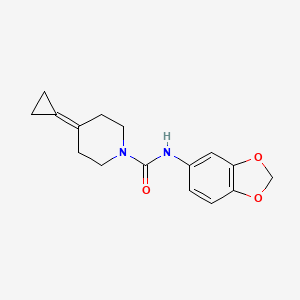

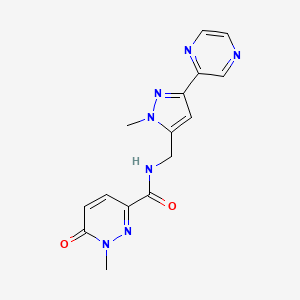

![N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2987004.png)

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide](/img/structure/B2987010.png)

![ethyl 5-(2-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)